dG-Aai

Description

Contextualization within Aristolochic Acid (AA) Metabolites

Historical Perspective on Aristolochic Acid-Induced DNA Adduct Research

The recognition of AA as a potent carcinogen gained significant momentum in the early 1990s with the outbreak of Chinese herb nephropathy (CHN) in Belgium, linked to the consumption of slimming pills containing Aristolochia fangchi. frontiersin.orgnih.govnih.gov This led to investigations that identified AA-specific DNA adducts in the renal tissue of affected patients, providing strong evidence for the causal link between AA exposure and the observed nephropathy and urothelial cancers. frontiersin.orgnih.govresearchgate.netaacrjournals.org

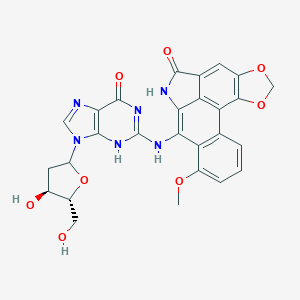

Early research utilizing techniques such as 32P-postlabelling was instrumental in detecting and identifying the specific DNA adducts formed by AAI and AAII both in vitro and in vivo. nih.govaacrjournals.orgnih.gov Studies in rats treated with AAI revealed a pattern of DNA adducts including both dA-AAI and dG-AAI. mdpi.comnih.gov The chemical structures of these adducts, including 7-(deoxyguanosin-N2-yl)-aristolactam I, were elucidated through techniques like 1H-NMR and mass spectrometry, confirming their formation through the covalent binding of activated AA metabolites to purine (B94841) bases. nih.gov

Historically, dA-AAI was often found to be the most abundant and persistent DNA adduct detected in the target tissues of patients exposed to AAs, such as those with AAN and Balkan endemic nephropathy (BEN). mdpi.comnih.govnih.gov However, research also consistently identified this compound as another significant adduct formed by AAI. mdpi.comnih.govoup.com The detection of these specific adducts in human tissues unequivocally demonstrated exposure to AA-containing products. nih.govresearchgate.netaacrjournals.org

Significance of this compound as a Biomarker and Mechanistic Intermediate in Genotoxicity

This compound holds significance in molecular toxicology in two key areas: as a biomarker of exposure and as a mechanistic intermediate in AA-induced genotoxicity.

Research findings on the levels and persistence of this compound relative to other adducts provide insights into the dynamics of DNA damage and repair. For instance, some studies in rats have indicated that while both dA-AAI and this compound are initially formed, this compound may be removed more rapidly from tissues compared to the more persistent dA-AAI. jfda-online.comnih.gov However, the relative levels of these adducts can vary depending on the tissue and the specific exposure conditions. nih.govnih.gov

Data Tables:

| Adduct Type | Aristolochic Acid Precursor | DNA Base Modified | Position of Adduction |

| This compound | Aristolochic Acid I (AAI) | Deoxyguanosine (dG) | N2 |

| dA-AAI | Aristolochic Acid I (AAI) | Deoxyadenosine (B7792050) (dA) | N6 |

| dG-AAII | Aristolochic Acid II (AAII) | Deoxyguanosine (dG) | N2 |

| dA-AAII | Aristolochic Acid II (AAII) | Deoxyadenosine (dA) | N6 |

| Adduct Levels in Rat Tissues (Representative Data) nih.gov | Liver (adducts/108 nucleotides) | Kidney (adducts/108 nucleotides) |

| dA-AAI | Similar levels to this compound and dA-AAII | Lower than this compound and dA-AAII |

| This compound | Similar levels to dA-AAI and dA-AAII | Higher than dA-AAI |

| dA-AAII | Similar levels to dA-AAI and this compound | Higher than dA-AAI |

Note: The data in the table above are representative and based on findings from a specific study in rats treated with AA. Actual adduct levels can vary depending on dose, duration of exposure, species, and tissue.

Structure

3D Structure

Properties

CAS No. |

127191-85-9 |

|---|---|

Molecular Formula |

C27H22N6O8 |

Molecular Weight |

558.5 g/mol |

IUPAC Name |

9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(Z)-(9-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-12-ylidene)amino]-1H-purin-6-one |

InChI |

InChI=1S/C27H22N6O8/c1-38-13-4-2-3-10-17(13)20(21-18-11(25(36)29-21)5-14-23(19(10)18)40-9-39-14)30-27-31-24-22(26(37)32-27)28-8-33(24)16-6-12(35)15(7-34)41-16/h2-5,8,12,15-16,29,34-36H,6-7,9H2,1H3,(H,31,32,37)/b30-20-/t12-,15+,16?/m0/s1 |

InChI Key |

HVODVMKVQNQEKN-PNMZXMJCSA-N |

SMILES |

COC1=CC=CC2=C1C(=NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8 |

Isomeric SMILES |

COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8C[C@@H]([C@H](O8)CO)O |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8CC(C(O8)CO)O |

Synonyms |

7-(deoxyguanosin-N(2)-yl)aristolactam I |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Mechanisms of Dg Aai Formation

Metabolic Activation of Aristolochic Acid I (AAI) to Reactive Intermediates

The genotoxic effects of AAI are not exerted by the parent compound itself but require metabolic activation to reactive intermediates capable of binding to DNA. This activation primarily involves the reduction of the nitro group on AAI. mdpi.commdpi.comnih.gov

Role of Nitroreduction in the Generation of N-Hydroxyaristolactam

The initial and crucial step in the bioactivation of AAI is the nitroreduction of its nitro group (NO₂) to a hydroxylamine (B1172632) derivative, N-hydroxyaristolactam I (N-OH-Alac I). mdpi.commdpi.comnih.govscienceopen.comscilit.com This reductive transformation is considered the main bioactivation pathway responsible for AAI genotoxicity. scienceopen.com Unlike many other nitroaromatic compounds, AAI's reduction pathway leads specifically to N-hydroxyaristolactam rather than typical nitroso and hydroxylamine metabolites. researchgate.net

Formation of Aristolactam Nitrenium Ions as Ultimate Carcinogenic Species

N-hydroxyaristolactam I is an unstable intermediate that readily undergoes further transformation to form a highly reactive, electrophilic cyclic aristolactam nitrenium ion. mdpi.comscienceopen.comresearchgate.netnih.gov This nitrenium ion is considered the ultimate carcinogenic species responsible for the genotoxic effects of AAI. researchgate.netnih.gov The cyclic nitrenium ion possesses a delocalized positive charge, making it highly reactive towards nucleophilic centers in biological macromolecules, particularly DNA. scienceopen.comnih.govsci-hub.se The electrophilic attack of the aristolactam nitrenium ion, specifically via its C7 position, on the exocyclic amino groups of purine (B94841) bases in DNA leads to the formation of covalent DNA adducts, including dG-AAI. mdpi.comhkmj.orgresearchgate.net

Enzymatic Catalysis of AAI Bioactivation

Contribution of NAD(P)H:Quinone Oxidoreductase (NQO1)

Involvement of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP1A1, CYP1A2)

Role of Other Activating Enzymes (e.g., Xanthine (B1682287) Oxidase, Prostaglandin (B15479496) H-Synthase, DT-Diaphorase, Cyclooxygenase)

Besides NQO1 and CYP1A enzymes, other enzymes have been implicated in the bioactivation of AAI through nitroreduction. These include xanthine oxidase (XO), prostaglandin H synthase (PHS), also known as cyclooxygenase (COX), and DT-Diaphorase (also known as NQO1, but sometimes discussed separately in older literature or specific contexts). kcl.ac.ukoup.comnih.gov

Xanthine oxidase has been shown to catalyze the reductive activation of AAI in vitro. oup.comresearchgate.net

DT-Diaphorase (NQO1) is also listed among the enzymes capable of bioactivating aristolochic acids to their reactive form. While often synonymous with NQO1, its role in AAI activation has been specifically investigated, showing its capacity to form adducts found in patients exposed to aristolochic acid. nih.gov

The involvement and relative contribution of these various enzymes to AAI bioactivation can vary depending on the tissue, species, and oxygen availability. oup.comosti.govnih.gov

Covalent Adduction of Activated AAI with Deoxyguanosine

Elucidation of the 7-(Deoxyguanosine-N2-yl) Linkage Structure

The structure of the major DNA adducts formed by AAI, including the this compound adduct, has been extensively studied. The structure of the this compound adduct has been spectroscopically elucidated and identified as 7-(deoxyguanosine-N2-yl)aristolactam I nih.govoup.com. This confirms that the covalent linkage occurs between the C7 position of the aristolactam moiety and the exocyclic N2 amino group of deoxyguanosine hkmj.orgoup.comctdbase.org.

Mass spectrometry, particularly ultra-performance liquid chromatography–electrospray ionization/multistage mass spectrometry (UPLC-ESI/MSn), has also been employed for the sensitive and specific determination of this compound and other AA-DNA adducts hkmj.orgacs.org. Mass spectrometry is capable of providing structural information about the DNA adducts, complementing the data obtained from 32P-postlabeling nih.gov.

Molecular Interactions and Genotoxic Consequences of Dg Aai Adduction

Impact of dG-AAI on DNA Replication and Synthesis Fidelity

The presence of DNA adducts like this compound can significantly impede the process of DNA replication, affecting the fidelity of DNA synthesis. These bulky lesions can act as physical blocks to DNA polymerases, leading to replication fork stalling and potential errors during bypass.

Mechanism of DNA Polymerase Obstruction by this compound

Studies using site-specifically adducted DNA templates have shown that this compound provides a severe block to DNA replication by various DNA polymerases, including human DNA polymerase α and modified bacteriophage T7 DNA polymerase capes.gov.brnih.govnih.govoup.comoup.com. The primary site of replication blockage by this compound is predominantly at the nucleotide located immediately 3' to the adduct capes.gov.brnih.govoup.comoup.com. While some primer extension beyond the adduct can occur, it is generally negligible for this compound with certain polymerases like human DNA polymerase α capes.gov.brnih.gov. Molecular dynamic simulations suggest that the aristolactam moiety of AA adducts can exhibit strong stacking interactions with adjacent bases, potentially contributing to the obstruction of polymerase movement nih.govoup.com.

Translesional Synthesis (TLS) Past this compound Adducts

Translesional synthesis (TLS) is a DNA damage tolerance pathway that allows specialized DNA polymerases to bypass DNA lesions that would otherwise stall replicative polymerases researchgate.net. While TLS can prevent replication fork collapse, it is often error-prone. Research indicates that while some translesional synthesis products can be formed with this compound modified templates, the extent of bypass is generally limited compared to other AA adducts like dG-AAII capes.gov.brnih.govnih.govoup.com. Studies with modified bacteriophage T7 DNA polymerase showed varying amounts of translesional synthesis products depending on the adduct structure nih.govoup.com. For human DNA polymerase α, translesional synthesis past this compound was found to be negligible capes.gov.brnih.gov. Error-prone TLS has been reported for dA-AAI adducts, but not for this compound adducts, which may contribute to the differential mutagenicity observed between these adducts uni-konstanz.de.

Analysis of Nucleotide Incorporation Patterns Across this compound Lesions

When examining nucleotide incorporation directly across from a this compound adduct, studies have shown a preferential incorporation of deoxycytidine monophosphate (dCMP) nih.govoup.comoup.comoup.com. This suggests that despite the presence of the adduct, DNA polymerases tend to insert the correct nucleotide opposite the modified guanine (B1146940) base capes.gov.brnih.gov. This preferential correct nucleotide incorporation opposite this compound, in contrast to the misincorporation observed with dA-AAI, may contribute to the lower mutagenic potential of this compound nih.govoup.comoup.com.

Induction of DNA Strand Breaks and DNA Repair Pathway Perturbations

AA-DNA adducts, including this compound, are substrates for DNA repair pathways, particularly nucleotide excision repair (NER) researchgate.netnih.govresearchgate.netnih.govacs.org. However, the repair efficiency of AA adducts can vary depending on the specific adduct and its location in the genome researchgate.netjfda-online.comuni-konstanz.denih.govoup.comiarc.frnih.govnih.gov. While global genome NER may not efficiently recognize and excise certain AA adducts like dA-AAI, transcription-coupled NER can play a role in their removal researchgate.netuni-konstanz.denih.gov. Studies have shown that this compound adducts are removed from DNA more readily than dA-AAI adducts, which exhibit remarkable persistence in target tissues jfda-online.comoup.comiarc.frnih.govnih.gov. This differential persistence between this compound and dA-AAI has implications for their respective contributions to mutagenesis and carcinogenesis jfda-online.comoup.comiarc.frnih.gov.

Mutagenic Potential and DNA Sequence Context Specificity of this compound

The formation of DNA adducts is a critical step in chemical carcinogenesis, and the mutagenic potential of an adduct is influenced by its ability to induce errors during DNA replication and the efficiency of DNA repair acs.org. While this compound is a DNA adduct formed by the carcinogen AAI, its mutagenic potential is generally considered lower compared to the dA-AAI adduct researchgate.netjfda-online.comresearchgate.netuni-konstanz.denih.govoup.comoup.comiarc.frnih.govresearchgate.netoup.com.

The sequence context surrounding a DNA adduct can influence polymerase activity and repair efficiency mdpi.comnih.govoup.com. While specific detailed analyses of the impact of sequence context solely on this compound's mutagenic potential are less extensively documented compared to dA-AAI, studies examining polymerase arrest patterns induced by AA adducts in specific gene sequences, such as the H-ras gene, have revealed sequence preferences for adduct formation and polymerase stalling oup.com. Although reductively activated AAI showed a preference for reacting with guanine residues in plasmid DNA in one study, polymerase arrest sites were preferentially observed at adenine (B156593) residues oup.com. This suggests that the distribution of polymerase-blocking lesions may not always directly mirror the initial adduct distribution, highlighting the complexity of adduct-induced mutagenesis and the potential influence of sequence context on polymerase interaction with the lesion oup.com.

Comparative Analysis of Mutagenicity: this compound Versus dA-AAI

Numerous studies have compared the mutagenic potential of this compound and dA-AAI, consistently indicating that dA-AAI is significantly more mutagenic than this compound researchgate.netjfda-online.comresearchgate.netuni-konstanz.denih.govoup.comoup.comiarc.frnih.govresearchgate.netoup.comnih.gov. This difference in mutagenicity is attributed to several factors. Firstly, while this compound primarily leads to the incorporation of the correct nucleotide (dCMP) during translesional synthesis, dA-AAI allows for significant misincorporation of deoxyadenosine (B7792050) monophosphate (dAMP) and deoxythymidine monophosphate (dTMP) equally well, leading to A:T to T:A transversions jfda-online.comnih.govoup.comoup.comiarc.frnih.gov. Secondly, dA-AAI adducts are significantly more persistent in tissues compared to this compound adducts, which are more readily removed by DNA repair mechanisms jfda-online.comoup.comiarc.frnih.govnih.gov. The longer persistence of dA-AAI provides a greater window of opportunity for these miscoding lesions to encounter a replication fork and induce a mutation jfda-online.comoup.comiarc.fr.

| Feature | This compound | dA-AAI |

| Polymerase Obstruction | Severe block | Severe block |

| Translesional Synthesis | Limited/Negligible with some polymerases | More permissive with misincorporation |

| Nucleotide Incorporation Opposite Adduct | Preferential dCMP (correct) | Significant dAMP and dTMP (miscoding) |

| Persistence in Tissues | More readily repaired, less persistent | Highly persistent |

| Mutagenic Potential | Lower | Higher |

| Associated Mutations | Preferentially non-mutagenic G:C events | Primarily A:T to T:A transversions |

Table 1: Comparative Properties of this compound and dA-AAI Adducts researchgate.netjfda-online.comresearchgate.netuni-konstanz.decapes.gov.brnih.govnih.govoup.comoup.comoup.comiarc.frnih.govresearchgate.netnih.govoup.comnih.gov

Influence of Adduct Position on Mutagenic Outcomes

Metabolic activation of AAI leads to the formation of reactive species, such as a cyclic aristolactam-nitrenium ion, which can react with the exocyclic amino groups of purine (B94841) nucleotides in DNA. caymanchem.com This process results in the formation of several DNA adducts, including those at the deoxyguanosine residue. The two major deoxyguanosine adducts formed by AAI are N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) and 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ), although the search results refer to them in the context of IQ, a related heterocyclic aromatic amine found in cooked foods, and also mention this compound in the context of Aristolochic acid adducts fujifilm.com. In the context of Aristolochic acid, the adducts are typically referred to as 7-(deoxyguanosin-N2-yl) aristolactam I (this compound) caymanchem.com.

Studies investigating the reaction of activated AAI derivatives with deoxyguanosine have identified adduct formation at both the C8 and N2 positions of the guanine base. The N-acetoxy derivatives of related heterocyclic amines like IQ and MeIQx primarily form adducts at the C8 position of deoxyguanosine, with N-(deoxyguanosin-8-yl)-IQ (dG-C8-IQ) being the major adduct. fujifilm.com A minor adduct, 5-(deoxyguanosin-N2-yl)-IQ (dG-N2-IQ), is also detected. fujifilm.com The ratio of dG-C8-IQ to dG-N2-IQ adducts has been reported to be approximately 3:1 in some experimental settings. fujifilm.com In the context of Aristolochic acid, 7-(deoxyguanosin-N2-yl) aristolactam I (this compound) is a recognized adduct. caymanchem.com

The position of the adduct on the guanine base can influence its impact on DNA replication and subsequent mutagenic outcomes. Both dG adducts, along with deoxyadenosine adducts (dA-AAI), can block DNA replication. However, studies on translesional synthesis, the process by which DNA polymerases replicate past damaged DNA, suggest differences in how polymerases handle these lesions. While this compound adducts allowed preferential incorporation of dCMP in some in vitro studies with modified bacteriophage T7 DNA polymerase, they were found to provide severe blocks to DNA replication when human DNA polymerase alpha was used, with negligible translesional synthesis. This suggests that this compound adducts can act as significant impediments to accurate DNA replication in human cells.

The influence of adduct position on mutagenic outcomes is further complicated by factors such as DNA repair mechanisms and the specific DNA polymerase involved in replication bypass. The lack of efficient repair of certain adducts, such as dA-AAI by global-genome nucleotide excision repair, contributes to their high mutagenicity and persistence. While the repair efficiency of this compound at different positions (C8 vs N2) was not explicitly detailed in the search results, the differential persistence observed between this compound and dA-AAI suggests variations in repair efficiency based on the adducted base.

Correlation with Mutational Signatures in Oncogenes and Tumor Suppressor Genes (e.g., p53, H-Ras)

Exposure to Aristolochic acid, including AAI, is strongly correlated with the development of urothelial cancers and is associated with a distinctive mutational signature in affected tissues. This signature is predominantly characterized by A:T to T:A transversion mutations. caymanchem.com These specific transversions are considered a fingerprint of AA exposure and are frequently observed in critical cancer-related genes, including oncogenes and tumor suppressor genes.

Mutations in tumor suppressor genes like p53 and oncogenes like H-Ras are key events in the initiation and progression of cancer. Studies have demonstrated a strong correlation between the presence of AA-DNA adducts and the occurrence of characteristic mutations in these genes in tumors from individuals exposed to AA.

Similarly, activating mutations in the H-Ras proto-oncogene, specifically A:T to T:A transversions at codon 61 (CAA to CTA), have been frequently observed in tumors induced by AAI in rodent models and in human cancers associated with AA exposure. These mutations are also consistent with the mutagenic profile induced by AA-DNA adducts. The correlation between the levels of AA-DNA adducts and the mutant fraction of H-Ras at codon 61 has been reported, suggesting a direct link between adduct formation and oncogene activation.

Data Table: Major DNA Adducts of Aristolochic Acid I (AAI)

| Adduct Type | Adducted Base | Position on Base | Relative Abundance (in some studies) | Persistence | Associated Mutational Signature (Primary) |

| dA-AAI | Deoxyadenosine | N6 | Major | High, detectable decades after exposure | A:T to T:A transversions |

| This compound | Deoxyguanosine | N2 | Minor caymanchem.com | Lower, more rapid removal than dA-AAI | Contributes to overall mutagenesis |

| dG-C8-IQ | Deoxyguanosine | C8 | Major (for IQ adducts) fujifilm.com | Not specified for AAI adducts in sources | Single base deletions (in hprt locus) fujifilm.com |

| dG-N2-IQ | Deoxyguanosine | N2 | Minor (for IQ adducts) fujifilm.com | Not specified for AAI adducts in sources |

Note: dG-C8-IQ and dG-N2-IQ are deoxyguanosine adducts of the related compound IQ. They are included to illustrate adduct formation at different positions on guanine, as discussed in some sources in the context of heterocyclic aromatic amines which include IQ and are related to the discussion of AAI adducts. fujifilm.com

Structural and Conformational Dynamics of Dg Aai Modified Dna

Stereochemical Analysis of dG-AAI Adducts Within the DNA Duplex

The stereochemistry of DNA adducts plays a crucial role in determining their precise positioning and interaction within the DNA double helix, which in turn dictates the resulting structural perturbations. While specific detailed stereochemical analyses focusing solely on this compound were not extensively detailed in the provided sources, studies on similar aristolactam-DNA adducts, such as those derived from aristolochic acid II (ALII-N2-dG), offer valuable insights into the likely stereochemical considerations for this compound sigmaaldrich.comnih.govresearchgate.net.

Molecular Dynamics Simulations of this compound-DNA Complexes

MD simulations have been employed to explore the conformational space accessible to aristolactam-adducted DNA, including adducts similar to this compound, such as ALII-N2-dG mdpi.com. These studies can reveal preferred adduct conformations, the extent of their interaction with surrounding DNA bases and the solvent, and how these interactions influence the local DNA structure mdpi.comoup.com. By simulating the dynamic interplay between the adduct and the DNA duplex, researchers can gain a deeper understanding of the structural consequences of adduct formation and how these might be recognized by repair proteins or interfere with replication polymerases. The simulations can also highlight the impact of the DNA sequence context on the adduct's conformational preferences oup.com.

Conformational Changes and Localized DNA Helix Distortion Induced by this compound

The formation of a this compound adduct induces significant conformational changes and localized distortions within the DNA double helix. The intrinsic twisted conformation observed at the carcinogen-purine linkage of similar adducts like ALII-N2-dG is a primary factor driving these structural alterations sigmaaldrich.commdpi.comwikipedia.org.

Research findings indicate that this twisted conformation leads to destabilizing distortions at the lesion site wikipedia.org. Specifically, the presence of the bulky aristolactam moiety hinders optimal stacking interactions between the damaged guanine (B1146940) and the flanking base pairs in the DNA helix sigmaaldrich.comwikipedia.org. This reduction in van der Waals stacking interactions further contributes to the destabilization and distortion of the local DNA structure sigmaaldrich.comwikipedia.org.

Advanced Analytical Methodologies for Dg Aai Detection and Quantification

32P-Postlabeling Assay for DNA Adduct Profiling

Application of Nuclease P1 Enrichment for Enhanced Sensitivity

Nuclease P1 enrichment is a common modification of the 32P-postlabeling assay used to enhance the sensitivity of DNA adduct detection. ctdbase.orgnih.govnih.gov This enzyme dephosphorylates normal nucleotides while leaving 3'-phosphorylated adducted nucleotides intact, thereby reducing the background noise and allowing for the detection of adducts present at very low levels. nih.gov Studies have utilized the nuclease P1-enhanced version of the 32P-postlabeling assay for the detection and quantitation of dG-AAI in various biological matrices, including urothelium and exfoliated cells in urine, as well as kidney, liver, and spleen tissues. ctdbase.orgnih.gov

Utilization of Butanol Extraction Techniques for Adduct Isolation

High-Performance Liquid Chromatography (HPLC) for Adduct Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a critical step in the 32P-postlabeling assay for separating and purifying the labeled DNA adducts. nih.gov After enzymatic digestion and 32P-labeling, the mixture of nucleotides and adducted nucleotides is subjected to HPLC separation based on their chemical properties. nih.gov Reversed-phase HPLC columns are commonly used for this purpose. nih.gov The separated radioactive adducts are then detected and quantified, often using a radiation monitor. nih.gov HPLC analysis allows for the resolution of different adducts, enabling the identification and quantification of specific species like this compound within a complex sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful and versatile approach for the analysis of DNA adducts, providing both structural information and quantitative capabilities. LC-MS/MS has become increasingly important for the study of this compound and other aristolochic acid-derived DNA adducts. nih.gov

High-Resolution Mass Spectrometry Approaches for Intact Adduct Detection

High-resolution mass spectrometry (HRMS) coupled with LC allows for the detection of intact DNA adducts, providing precise mass measurements that can be used to confirm their elemental composition. Soft ionization techniques, such as electrospray ionization (ESI), are typically used in LC-MS/MS to minimize fragmentation during the ionization process, enabling the detection of the protonated or deprotonated molecular ions of the intact adducts. This is particularly valuable for the initial identification and characterization of this compound.

Multiple Reaction Monitoring (MRM) for Trace Level Quantification

Multiple Reaction Monitoring (MRM), often implemented using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly selective and sensitive technique widely applied for the detection and quantification of target analytes, including DNA adducts like deoxyguanosine-aristolochic acid I (this compound), particularly at trace levels in complex biological matrices. hkmj.orgrev-sen.ecnih.gov The inherent selectivity of MRM arises from monitoring specific fragmentation pathways of a precursor ion to one or more characteristic product ions, effectively filtering out interfering signals from the sample matrix. rev-sen.ecnih.govuab.edu This makes it a powerful tool for analyzing low-abundance DNA adducts in the presence of a vast excess of normal nucleotides. nih.gov

The application of LC-MS/MS with MRM for the quantification of this compound involves several critical steps. Typically, this includes sample preparation (often involving DNA isolation and enzymatic digestion), chromatographic separation to resolve the adduct from other components, and subsequent mass spectrometric analysis in MRM mode. hkmj.orgrev-sen.ecnih.gov The optimization of MRM transitions (precursor ion -> product ion) and mass spectrometry parameters is crucial for achieving maximum sensitivity and specificity for this compound. uab.edu

Research has demonstrated the effectiveness of LC-MS/MS with MRM for quantifying aristolochic acid-DNA adducts, including this compound, in various biological samples such as kidney and liver tissues, as well as exfoliated urothelial cells. hkmj.orgnih.govresearchgate.netniph.go.jp For instance, studies have quantified dA-AAI (a related adduct) in exfoliated urothelial cells with a detection limit of 1 ng/mL, highlighting the sensitivity achievable with this method for detecting trace levels of AA-DNA adducts. hkmj.orgrev-sen.ecnih.gov While much of the published literature specifically details methods for dA-AAI due to its proposed role as a critical biomarker, the principles and methodologies employing MRM are directly applicable to the detection and quantification of this compound by monitoring its specific MRM transitions. hkmj.orgrev-sen.ec

Quantitative analysis using MRM is often performed using stable isotope-labeled internal standards. nih.gov This approach, known as isotope dilution mass spectrometry, is considered a gold standard for DNA adduct analysis due to its ability to provide accurate and reproducible quantification by compensating for variations during sample processing and analysis. nih.gov The ratio of the peak area of the analyte (this compound) to that of the internal standard is used for quantification against a calibration curve prepared in a relevant matrix. nih.gov

Studies have reported the detection and quantification of this compound in animal tissues following exposure to aristolochic acid. nih.govresearchgate.netniph.go.jp For example, this compound, along with other AA-DNA adducts, has been detected and quantified in the tissues of rats and mice administered aristolochic acid. hkmj.orgnih.govresearchgate.netniph.go.jp The levels of these adducts have been shown to correlate with the dosage of aristolochic acid administered. hkmj.org

Method validation is an essential part of developing an accurate and reliable MRM method for trace level quantification of this compound. nih.govbiorxiv.org This typically involves assessing parameters such as selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and limits of detection (LOD) and quantification (LOQ). nih.govbiorxiv.org Achieving low LOD and LOQ values is paramount for the sensitive detection of this compound, which is typically present at very low concentrations in biological samples (often in the range of adducts per 108 or 109 normal nucleotides). nih.govbiorxiv.org

Interactive Data Table 1 provides illustrative data on the detection and quantification of AA-DNA adducts, including information relevant to the application of MRM.

| Adduct | Sample Matrix | Analytical Method | Detection Limit | Quantification Range | Notes | Source |

| dA-AAI | Exfoliated urothelial cells | UPLC-MS/MS (MRM) | 1 ng/mL | Not specified | Allowed detection of trace levels. | hkmj.orgrev-sen.ecnih.gov |

| dA-AAI, this compound | Rat tissues (kidney, liver) | LC-MS/MS (MRM) | Not specified | Correlated with dosage | Detected and quantified after AA exposure. | hkmj.orgniph.go.jp |

| dA-AAI, this compound | Mouse tissues (kidney, liver) | HPLC-MS/MS (MRM) | 4 - 200 ng/mL (linear range) | Relative content analyzed | Concentration higher in kidney than liver. | nih.govresearchgate.net |

| dA-AAI | Human HCC FFPE tissues | LC-MS/MS (MRM) | 5 pg/mL (~3.6 adducts per 108 DNA bases) | 5 - 200 pg/mL (calibration range) | Fully validated method for trace analysis. | biorxiv.orgbiorxiv.org |

The sensitivity and specificity offered by MRM make it an invaluable technique for biomonitoring studies aimed at assessing human exposure to aristolochic acids by quantifying DNA adducts like this compound. rev-sen.ecnih.gov The ability to accurately measure these low-level adducts is crucial for understanding the carcinogenic risk associated with aristolochic acid exposure. rev-sen.ecnih.gov

Comparative Research and Interplay with Other Aristolochic Acid Dna Adducts

Comparative Adductomics of dG-AAI, dA-AAI, dG-AAII, and dA-AAII

The formation of AA-DNA adducts occurs through the enzymatic nitroreduction of AAI and AAII to reactive cyclic acylnitrenium ions, which then bind covalently to the exocyclic amino groups of purine (B94841) bases (deoxyadenosine and deoxyguanosine) in DNA mdpi.comrev-sen.ecmdpi.comoup.comnih.govkcl.ac.ukmdpi.com. In humans exposed to AAs, dA-AAI, this compound, and dA-AAII have been identified in renal tissues oup.comacs.orgiarc.fr. A fourth adduct, dG-AAII, has also been detected in in vitro systems and animal models mdpi.comscispace.comacs.org.

Studies in both human tissues and animal models consistently show that dA-AAI is the most abundant AA-derived DNA adduct formed upon exposure to AAI or a mixture of AAI and AAII mdpi.comoup.comacs.orgiarc.frscispace.comoup.comkcl.ac.ukbiorxiv.org. While this compound is also formed, its levels are generally lower than those of dA-AAI oup.comacs.orgiarc.frscispace.com. For instance, quantitative analyses of human kidney samples from patients with Chinese herbs nephropathy (CHN) revealed relative adduct levels where dA-AAI was significantly more prevalent than this compound and dA-AAII acs.org.

Comparative studies in rats and mice exposed to AAI and AAII indicate that AAI generally leads to higher levels of DNA adducts compared to equivalent doses of AAII mdpi.commdpi.comnih.govresearchgate.net. The adduct pattern observed in vivo in rats treated with AAI typically includes dA-AAI, this compound, and dA-AAII, with dA-AAI being predominant mdpi.comkcl.ac.uk. Exposure to AAII primarily results in the formation of dA-AAII and dG-AAII mdpi.com. The relative abundance of these adducts can vary depending on the tissue, animal model, and exposure conditions nih.govosti.gov.

Table 1: Relative Abundance of AA-DNA Adducts

| Adduct | Relative Abundance (Typical) | Notes |

| dA-AAI | Highest | Most abundant in human tissues and rodents. mdpi.comoup.comacs.orgiarc.frscispace.comoup.comkcl.ac.ukbiorxiv.org |

| This compound | Lower than dA-AAI | Consistently detected, but at lower levels. oup.comacs.orgiarc.frscispace.com |

| dA-AAII | Variable | Formed from AAI (via demethoxylation) and AAII. mdpi.comkcl.ac.uk |

| dG-AAII | Variable | Primarily formed from AAII. mdpi.commdpi.comscispace.comacs.org |

Note: This table provides a general overview based on typical findings; specific levels can vary.

Differential Persistence of this compound and dA-AAI Adducts in Biological Tissues

A critical difference between this compound and dA-AAI lies in their persistence in biological tissues. Numerous studies have demonstrated that dA-AAI adducts are significantly more persistent than this compound adducts in various animal models and in humans oup.comacs.orgoup.comkcl.ac.ukosti.govnih.govnih.govuni-konstanz.deoup.com.

In rats treated with a single dose of AAI, while both this compound and dA-AAI were initially formed, this compound was rapidly removed from tissues such as kidney, liver, and forestomach, with levels reducing significantly within a short period. In contrast, a substantial fraction of dA-AAI adducts remained in these tissues for extended periods, exhibiting an apparently life-long persistence in some cases, such as in forestomach DNA oup.comosti.govnih.govnih.gov. Similar differential persistence has been observed in rat kidney acs.orgoup.comosti.govnih.govnih.govuni-konstanz.de.

The remarkable persistence of dA-AAI is also observed in human tissues. dA-AAI adducts have been detected in the renal tissue of CHN/AAN patients decades after their last known exposure to AA-containing herbs mdpi.comoup.comacs.orgoup.comresearchgate.net. This long-term persistence of dA-AAI in target tissues is considered a key factor contributing to its mutagenic potential and the initiation of carcinogenesis oup.comoup.comuni-konstanz.de.

The differential persistence is thought to be related to the efficiency of DNA repair mechanisms, particularly nucleotide excision repair (NER). While transcription-coupled NER (TC-NER) may play some role in removing dA-AAI, global genome NER (GG-NER) appears to be inefficient at recognizing and excising dA-AAI adducts nih.govuni-konstanz.deoup.comresearchgate.netrev-sen.ec. In contrast, this compound adducts seem to be more amenable to repair nih.gov. The specific structural characteristics of the dA-AAI adduct, possibly involving intercalation into the DNA helix, may contribute to its resistance to GG-NER uni-konstanz.de.

Table 2: Persistence of this compound and dA-AAI Adducts

| Adduct | Persistence in Tissues | Notes |

| This compound | Relatively rapid removal | Levels decrease significantly over time in animal models. oup.comosti.govnih.govnih.gov |

| dA-AAI | Highly persistent | Detectable for long periods, even decades, in human tissues. mdpi.comoup.comacs.orgoup.comresearchgate.net Less efficiently repaired by GG-NER. nih.govuni-konstanz.deoup.comresearchgate.netrev-sen.ec |

Effects of Co-Exposure to AAI and AAII on this compound Formation and Overall DNA Adduct Load

Aristolochia plant extracts often contain a mixture of AAI and AAII. Research indicates that co-exposure to both compounds can influence their metabolism and subsequent DNA adduct formation, including the levels of this compound.

Specifically, the presence of AAII can influence the metabolism of AAI. Research indicates that AAII might act as an inhibitor of certain AAI detoxification pathways in vivo mdpi.comnih.govnih.govresearchgate.netresearchgate.net. This reduced detoxification could result in higher amounts of AAI remaining in tissues, which are then available for reductive activation and subsequent DNA adduct formation, including this compound and dA-AAI mdpi.comnih.govnih.govresearchgate.netresearchgate.net.

Furthermore, exposure to the AAI/AAII mixture has been shown to affect the activity of enzymes involved in AA metabolism, such as inducing NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in the reductive activation of AAs mdpi.comresearchgate.netnih.govnih.govresearchgate.net. This altered enzymatic activity can contribute to the enhanced DNA adduct formation observed with co-exposure.

Table 3: Effect of Co-Exposure on AA-DNA Adduct Formation

| Exposure Type | Effect on AA-DNA Adduct Formation (including this compound) | Notes |

| AAI alone | Forms AAI-derived adducts (dA-AAI, this compound, dA-AAII) | Levels depend on dose and metabolism. mdpi.comkcl.ac.uk |

| AAII alone | Forms AAII-derived adducts (dA-AAII, dG-AAII) | Generally lower adduct levels compared to AAI in some models. mdpi.commdpi.comnih.gov |

| AAI/AAII Mixture | Increased formation of both AAI- and AAII-derived adducts | Compared to individual exposures. mdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.net May involve inhibition of AAI detoxification by AAII and enzyme induction. mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net |

Enzymatic Detoxification Pathways and Their Influence on this compound Levels

The levels of this compound, like other AA-DNA adducts, are determined by the balance between the enzymatic activation of AAI and the detoxification and repair processes that remove the adducts or prevent their formation.

The primary pathway leading to this compound formation is the nitroreduction of AAI. This reaction is catalyzed by several enzymes, including cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, and NADPH:CYP oxidoreductase (POR) mdpi.comrev-sen.ecmdpi.commdpi.comnih.govnih.govoup.comoup.com. NQO1 is considered a key enzyme predominantly activating AAs to their reactive intermediates mdpi.comresearchgate.netnih.govnih.govresearchgate.net.

Detoxification of AAI primarily occurs through oxidative metabolism, mainly O-demethylation to form 8-hydroxyaristolochic acid I (AAIa) mdpi.comrev-sen.ecosti.govnih.govnih.govoup.com. This reaction is primarily catalyzed by CYP enzymes, particularly CYP1A1 and CYP1A2, under aerobic conditions mdpi.comrev-sen.ecosti.govnih.govnih.govnih.govoup.com. AAIa is considered less genotoxic and is more readily excreted than AAI osti.govnih.gov. The balance between this oxidative detoxification and the reductive activation determines the amount of reactive intermediates available to form DNA adducts like this compound mdpi.comnih.govnih.gov.

DNA repair mechanisms are also crucial in influencing this compound levels by removing the adducts from the DNA. Nucleotide excision repair (NER) is the primary pathway involved in removing bulky DNA adducts, including those formed by AAs nih.govuni-konstanz.deoup.comresearchgate.netrev-sen.ec. As discussed earlier, this compound appears to be more efficiently repaired by NER compared to dA-AAI nih.gov. The activity and efficiency of these repair enzymes play a significant role in the persistence of this compound in tissues.

Table 4: Enzymes Influencing this compound Levels

| Enzyme Class | Specific Enzymes Mentioned | Role | Influence on this compound Levels |

| Activation Enzymes | NAD(P)H:quinone oxidoreductase (NQO1) | Reductive activation of AAI to reactive intermediates. mdpi.comrev-sen.ecmdpi.commdpi.comnih.govoup.comoup.com | Increased activity leads to increased this compound formation. mdpi.comresearchgate.netnih.govnih.govresearchgate.net |

| Cytochrome P450 (CYP1A1, CYP1A2) | Reductive activation of AAI (anaerobic conditions). mdpi.comrev-sen.ecmdpi.commdpi.comnih.govnih.govoup.com | Increased activity can lead to increased this compound formation. mdpi.comnih.gov | |

| NADPH:CYP oxidoreductase (POR) | Supports CYP activity in reductive activation. mdpi.comrev-sen.ecnih.govoup.comoup.com | Essential for microsomal activation. mdpi.comnih.govoup.comoup.com | |

| Detoxification Enzymes | Cytochrome P450 (CYP1A1, CYP1A2, CYP2C) | Oxidative detoxification of AAI to AAIa (aerobic conditions). mdpi.comrev-sen.ecosti.govnih.govnih.govnih.govoup.com | Increased activity leads to decreased this compound formation. osti.govnih.gov |

| DNA Repair Enzymes (e.g., NER) | Removal of this compound adducts from DNA. nih.govuni-konstanz.deoup.comresearchgate.netrev-sen.ec | Increased efficiency leads to decreased this compound persistence. nih.gov | |

| UDP-glucuronosyltransferases (UGTs) | Phase II metabolism of AA metabolites. osti.govnih.gov | Indirectly affects reactive intermediate levels. osti.govnih.gov | |

| Sulfotransferases (SULTs) | Phase II metabolism of AA metabolites. rev-sen.ecosti.govnih.gov | Indirectly affects reactive intermediate levels. rev-sen.ecosti.govnih.gov |

In Vitro and in Vivo Experimental Models in Dg Aai Research

Mammalian Cell Culture Systems for Investigating Adduct Formation and Repair

Mammalian cell culture systems are widely used to study the formation and repair of dG-AAI and other AA-DNA adducts under controlled conditions. These systems allow for the investigation of cellular responses to AAI exposure, including the efficiency of DNA adduct formation and the activity of DNA repair pathways.

Studies using human renal cells, such as telomerase-immortalized renal proximal tubular epithelial cells (RPTEC/TERT1), human embryonic kidney (HEK293) cells, and primary human kidney cells (pHKC), have demonstrated the formation of dA-AAI adducts following exposure to AAI in vitro. nih.govresearchgate.net These studies utilized techniques like isotope dilution ultra-performance liquid chromatography/tandem mass spectrometry (ID-UPLC-MS/MS) to quantify adduct levels. nih.gov Research has shown that adduct formation occurs in these cell lines, although the expression levels of enzymes involved in AAI metabolism, such as NAD(P)H:quinone oxidoreductase (NQO1), can vary between cell types and influence adduct levels. nih.govresearchgate.net For instance, while adduct formation was observed in NQO1-negative HEK293 cells, higher adduct levels were detected in pHKC, suggesting the involvement of enzymes other than NQO1 in AA bioactivation in human renal proximal tubule cells. nih.gov

Cell culture models are also instrumental in understanding the DNA repair mechanisms that handle this compound adducts. Studies have indicated that aristolactam-DNA adducts, including this compound, can block DNA replication and exhibit miscoding properties. researchgate.netoup.com Research using cell lines deficient in specific DNA repair genes has shown that dA-AAI adducts, which are structurally similar to this compound, are resistant to global genome nucleotide excision repair (GG-NER) but can be efficiently processed by transcription-coupled nucleotide excision repair (TC-NER). researchgate.netoup.comfrontiersin.org This resistance to GG-NER is thought to contribute to the persistence and mutagenicity of these adducts. oup.comfrontiersin.org

Furthermore, cell culture experiments can explore factors influencing adduct formation. For example, culturing human embryonic kidney cells in media enriched with different nutrients demonstrated that amino acid- or protein-rich conditions could lead to significantly higher frequencies of dA-AAI adduct formation. acs.org Conversely, supplementation with compounds like sodium bicarbonate, GSH, and NAC reduced adduct formation rates, suggesting potential strategies for mitigating AA exposure risks. acs.org

Rodent Models (e.g., Rats, Mice) for In Vivo Adduct Characterization and Organ Specificity

Studies in rats and mice have consistently shown the formation of this compound and dA-AAI adducts in various organs following exposure to AAI. nih.govosti.govmdpi.comjfda-online.com The levels and persistence of these adducts can vary depending on the organ, the dose of AAI, and the duration of exposure. For instance, studies in Wistar rats treated orally with AAI showed DNA adduct formation in the forestomach, glandular stomach, liver, kidney, and urinary bladder epithelium. jfda-online.comnih.gov The highest levels of adducts were often observed in target organs for AA-induced tumors, such as the forestomach in rats. nih.gov

Research has also highlighted differences in adduct levels and persistence between dA-AAI and this compound in vivo. In rats, both this compound and dA-AAI adducts were found to decrease rapidly during the initial period after exposure. osti.govjfda-online.com However, while this compound adducts continued to disappear, dA-AAI levels often remained relatively unchanged over longer periods in various tissues. osti.govjfda-online.comoup.com This differential persistence suggests that dA-AAI may be less efficiently repaired in vivo compared to this compound, potentially contributing to its higher mutagenic potential and role in carcinogenesis. jfda-online.com

Rodent models are also used to study the influence of other factors on adduct formation, such as co-exposure to different aristolochic acids. Studies in rats exposed to a mixture of AAI and AAII demonstrated increased AA-DNA adduct formation in the liver and kidneys compared to exposure to AAI or AAII alone. mdpi.com This suggests that AAII can enhance the genotoxic properties of AAI in vivo. mdpi.com

Data from rodent studies using techniques like 32P-postlabeling and LC-MS/MS have provided quantitative data on this compound and dA-AAI levels in different tissues and at various time points after exposure. osti.govmdpi.comjfda-online.comnih.gov This data is crucial for understanding the kinetics of adduct formation and removal in vivo.

Here is a representative table summarizing findings on AA-DNA adduct detection in rodent organs:

| Species | Aristolochic Acid Exposure | Adducts Detected | Organs Analyzed | Key Findings | Source |

| Rat | AAI | dA-AAI, this compound | Forestomach, Glandular stomach, Liver, Kidney, Urinary bladder epithelium | Highest adduct levels in forestomach; lower levels in liver, kidney, bladder. nih.gov this compound removed faster than dA-AAI. osti.govjfda-online.com | osti.govjfda-online.comnih.gov |

| Rat | AAII | dA-AAII | Liver, Stomach, Kidney, Bladder | Generally lower adduct levels compared to AAI; highest in kidney. nih.gov | jfda-online.comnih.gov |

| Rat | AAI/AAII Mixture | dA-AAI, dA-AAII, this compound | Liver, Kidney | Increased adduct formation compared to AAI or AAII alone. mdpi.com | mdpi.com |

| Mouse | AAI | dA-AAI, this compound | Liver, Stomach, Kidney, Lung, Spleen, Intestine, Bladder | Adducts detected in multiple organs. jfda-online.com Higher levels in CYP1A-humanized mice. oup.comnih.gov | jfda-online.comoup.comnih.gov |

| Mouse | AAII | dA-AAII, dG-AAII | Liver, Stomach, Kidney, Lung, Spleen, Intestine, Bladder | Adducts detected in multiple organs. jfda-online.com | jfda-online.com |

Reconstituted Enzymatic Systems for Studying Specific Bioactivation Pathways

Reconstituted enzymatic systems are valuable tools for dissecting the specific metabolic pathways involved in the bioactivation of AAI to the reactive intermediates that form this compound and other DNA adducts. These systems typically involve incubating AAI with purified enzymes or cellular fractions (like microsomes or cytosol) in the presence of necessary cofactors.

The bioactivation of AAI primarily occurs through nitroreduction, leading to the formation of a reactive cyclic acylnitrenium ion that can bind to DNA. nih.govscienceopen.com Several enzymes have been identified as being capable of catalyzing this nitroreduction. Cytosolic enzymes, particularly NAD(P)H:quinone oxidoreductase (NQO1), are considered highly efficient in activating AAI by catalyzing the formation of AA-DNA adducts in vitro. oup.comscienceopen.comresearchgate.netoup.commdpi.comkcl.ac.uk Studies using purified human and rat NQO1 have provided evidence for its predominant role in the genotoxicity of AAI in vitro. oup.com

Microsomal enzymes, including cytochrome P450 (CYP) enzymes, also contribute to AAI bioactivation. oup.comscienceopen.commdpi.com Specifically, human hepatic microsomes, CYP1A2 and, to a lesser extent, CYP1A1 have been shown to reductively activate AAI. oup.commdpi.com Microsomal NADPH:CYP oxidoreductase (POR) also plays a role, albeit minor, in this activation in human and rodent liver microsomes. oup.commdpi.com Reconstituted systems using purified CYP1A1 and CYP1A2 enzymes along with POR have confirmed their ability to activate AAI to form DNA adducts. oup.comkcl.ac.uk

Enzymatic studies have also revealed a dual role for some enzymes, such as CYP1A1 and CYP1A2, which can also be involved in the oxidative detoxification of AAI, for example, by O-demethylation to form 8-hydroxyaristolochic acid I (AAIa). oup.comscienceopen.commdpi.comkcl.ac.uk Reconstituted systems allow researchers to study the balance between these competing activation and detoxification pathways under controlled conditions.

Studies using rat faecal bacteria in vitro have also shown that gut microbiota can activate AAI and AAII to reactive species capable of forming DNA adducts. nih.gov This highlights the potential contribution of the microbiome to AA bioactivation.

Reconstituted enzymatic systems provide detailed information on the catalytic efficiency of specific enzymes in AAI bioactivation and help to elucidate the biochemical steps involved in the formation of the reactive intermediates that lead to this compound adducts.

Future Research Directions and Unresolved Questions Regarding Dg Aai

Comprehensive Elucidation of DNA Repair Mechanisms Specific to dG-AAI Lesions

Understanding how cells recognize and attempt to repair this compound lesions is crucial for assessing their mutagenic and carcinogenic potential. While general DNA repair pathways such as nucleotide excision repair (NER) and base excision repair (BER) are known to handle various DNA adducts, the specific mechanisms and efficiency of this compound repair are not fully elucidated. mdpi.comfrontiersin.org Research suggests that while transcription-coupled nucleotide excision repair (TC-NER) may be involved in the removal of this compound adducts, global genome nucleotide excision repair (GG-NER) might be less effective, potentially contributing to the persistence of these lesions. researchgate.netnih.gov

Future research needs to focus on identifying the specific proteins and enzymatic steps involved in this compound repair. This includes detailed studies on the recognition of the this compound adduct by repair proteins, the incision and excision processes, and the subsequent DNA synthesis and ligation steps. Unresolved questions include whether unique repair sub-pathways are activated specifically by this compound, how the chromatin context influences repair efficiency, and the potential interplay between different repair pathways in handling this specific lesion. Investigations utilizing advanced molecular and cell biology techniques, such as gene editing to selectively inactivate repair proteins or pathways, coupled with sensitive adduct detection methods, are needed to comprehensively map the repair landscape of this compound.

Advanced Computational Modeling for Predicting this compound Reactivity and Adduct Stability

Computational methods, including quantum mechanical calculations and molecular dynamics simulations, have proven valuable in understanding the structural and energetic properties of DNA adducts and their impact on DNA structure. nih.govresearchgate.net Applying advanced computational modeling to this compound can provide insights into its formation, stability, and interaction with DNA and repair proteins at an atomic level.

Development of Ultrasensitive Analytical Methods for Low-Level this compound Detection in Diverse Biological Matrices

Accurate and sensitive detection of this compound in biological samples is essential for exposure assessment, molecular epidemiology studies, and correlating adduct levels with biological effects. While methods like 32P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been used, the detection of very low levels of this compound, particularly in complex biological matrices such as human tissues or bodily fluids, remains challenging. osti.govacs.orgresearchgate.net

Future research is needed to develop ultrasensitive analytical methods capable of quantifying this compound at trace levels. nih.govrsc.orgmdpi.comwiley.com This could involve advancements in mass spectrometry, including higher resolution and sensitivity, coupled with improved sample preparation and enrichment techniques. researchgate.netwiley.com Exploring novel technologies such as nanoparticle-based sensors or advanced immunological methods could also offer increased sensitivity and specificity for this compound detection. rsc.orgmdpi.com Unresolved challenges include developing methods suitable for small sample volumes, improving detection limits to capture low-level chronic exposures, and validating these methods across diverse biological matrices to ensure reliability and comparability of results. researchgate.netnih.govwiley.com

Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) to Understand Cellular Responses to this compound-Induced Damage

Cellular exposure to DNA damaging agents like activated AAI triggers a complex network of cellular responses, including DNA damage signaling, cell cycle arrest, and activation of repair pathways. nih.govresearchgate.net Multi-omics approaches, which integrate data from transcriptomics (gene expression), proteomics (protein abundance and modification), and other omics platforms, offer a powerful way to gain a systems-level understanding of these responses. nih.govrptu.deaginganddisease.org

Exploration of Epigenetic Modifications Associated with this compound Formation

Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression and maintaining genome stability. nih.govresearchgate.netmdpi.com DNA adducts, including those formed by aristolochic acids, have the potential to influence or be influenced by epigenetic marks.

Future research should explore the relationship between this compound formation and epigenetic modifications. This could involve investigating whether this compound formation leads to changes in DNA methylation patterns, particularly in regulatory regions of genes involved in DNA repair, cell cycle control, or apoptosis. nih.govresearchgate.netmdpi.com Studies are also needed to determine if this compound influences histone modification patterns, which can alter chromatin structure and accessibility to repair machinery. nih.govmdpi.comacs.org Unresolved questions include whether specific epigenetic signatures are associated with persistent this compound lesions, how this compound might directly or indirectly affect the activity of epigenetic enzymes, and whether epigenetic alterations contribute to the long-term consequences of this compound exposure, such as carcinogenesis. researchgate.netmdpi.com

Q & A

Q. What methodologies are widely accepted for detecting and quantifying dG-AAI DNA adducts in experimental models?

- Methodological Answer : The quantification of this compound adducts typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Validation steps include using internal standards (e.g., isotope-labeled analogs) to correct for matrix effects and ensure reproducibility. For example, in murine models, this compound levels in liver and kidney tissues were measured at resolutions of 15.92±4.46 and 152.15±26.52 adducts/10⁷ dN, respectively, under controlled experimental conditions .

Q. How do hepatic cytochrome P450 enzymes modulate this compound formation across tissues?

- Methodological Answer : Hepatic cytochrome P450 enzymes, particularly in HRN (hepatic reductase null) models, play a critical role in detoxifying aristolochic acid I (AAI). The absence of these enzymes in HRN mice leads to elevated this compound levels in the liver (10.38±4.86 adducts/10⁷ dN) compared to wild-type (WT) models, where renal accumulation dominates (68.68±6.93 adducts/10⁷ dN). This suggests tissue-specific metabolic activation pathways .

Advanced Research Questions

Q. How should researchers reconcile contradictions in this compound adduct levels between hepatic and renal tissues in murine models?

- Methodological Answer : Tissue-specific variability arises from differences in metabolic enzyme expression and detoxification efficiency. For instance, HRN mice show 26.29±9.22 total hepatic adducts/10⁷ dN versus 253.75±38.08 in kidneys, indicating renal susceptibility. Researchers should conduct enzyme activity assays (e.g., CYP1A2 quantification) and use multivariate regression models to isolate confounding variables like exposure duration and interspecies metabolic differences .

Q. What experimental design considerations are critical for longitudinal studies on this compound mutagenicity?

- Methodological Answer : Key considerations include:

- Sample size calculation : Power analysis to detect adduct-level changes (e.g., ≥20% variation with α=0.05).

- Control groups : Use WT and enzyme-deficient models (e.g., HRN) to isolate metabolic contributions.

- Temporal sampling : Multiple timepoints to capture adduct accumulation kinetics, as seen in renal tissues where this compound levels increased from 24.02±6.30 to 152.15±26.52 adducts/10⁷ dN in HRN mice .

Q. How can AI tools enhance systematic reviews on this compound toxicity mechanisms?

- Methodological Answer : AI platforms like AGGA’s literature retrieval module can automate keyword extraction (e.g., "aristolochic acid," "DNA adducts," "nephrotoxicity") and classify studies by methodology (e.g., in vivo vs. in vitro). However, researchers must manually verify source credibility and update search strings to exclude non-peer-reviewed repositories, adhering to guidelines for AI-assisted literature synthesis .

Data Contradiction and Analysis

Q. What statistical approaches are recommended for handling variability in this compound adduct measurements across studies?

- Methodological Answer : Robust statistical frameworks include:

- Meta-analysis : Pooling data from multiple studies (e.g., liver vs. kidney adduct levels) using random-effects models to account for heterogeneity.

- Standardization : Normalizing adduct counts per 10⁷ dN to enable cross-study comparisons, as demonstrated in HRN murine models .

Ethical and Methodological Rigor

Q. How can researchers ensure data integrity when using AI for this compound-related data analysis?

- Methodological Answer : Follow ethical guidelines such as:

- Transparency : Disclose AI usage in methods sections (e.g., "GPT-4 assisted in data clustering").

- Validation : Cross-check AI-generated hypotheses (e.g., adduct-mutation correlations) with manual literature reviews and experimental validation .

Table 1: this compound Adduct Levels in Murine Models

| Tissue | Model | This compound (adducts/10⁷ dN) | Total Adducts (adducts/10⁷ dN) |

|---|---|---|---|

| Liver | B-WT | Not detected | Not detected |

| Liver | WT | Not detected | Not detected |

| Liver | HRN | 10.38 ± 4.86 | 26.29 ± 9.22 |

| Kidney | B-WT | 24.02 ± 6.30 | 53.96 ± 16.52 |

| Kidney | WT | 68.68 ± 6.93 | 126.77 ± 12.28 |

| Kidney | HRN | 152.15 ± 26.52 | 253.75 ± 38.08 |

| Data adapted from cytochrome P450 detoxification studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.